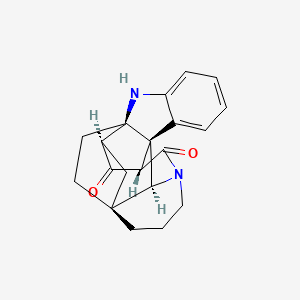

5,22-Dioxokopsane

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(1R,4R,12R,13S,16S,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-15,17-dione |

InChI |

InChI=1S/C20H20N2O2/c23-15-12-10-18-6-3-9-22-16(24)14(15)20(17(18)22)11-4-1-2-5-13(11)21-19(12,20)8-7-18/h1-2,4-5,12,14,17,21H,3,6-10H2/t12-,14-,17-,18+,19+,20-/m0/s1 |

InChI Key |

CMSYVVVIPSVAIQ-ZQWMEVDHSA-N |

Isomeric SMILES |

C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6=O)C7=CC=CC=C7N5 |

Canonical SMILES |

C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6=O)C7=CC=CC=C7N5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 5,22-Dioxokopsane: A Technical Guide to its Natural Source and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,22-Dioxokopsane is a complex, heptacyclic indole alkaloid belonging to the kopsane subgroup. These intricate natural products have garnered significant interest from the scientific community due to their unique structural features and potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and a summary of its known biological activities, with a focus on its potential as an anticancer agent.

Natural Source and Isolation

The primary natural sources of this compound are plants belonging to the genus Kopsia, a member of the Apocynaceae family. Notably, this alkaloid has been identified in Kopsia teoi and Kopsia profunda.[1] The isolation of this compound from these plant materials is a multi-step process requiring careful extraction and chromatographic separation.

General Experimental Protocol for Alkaloid Extraction from Kopsia Species

1. Plant Material Preparation:

-

The relevant plant parts (e.g., leaves, stems, roots) are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is typically subjected to maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or ethanol.

-

Alternatively, an acid-base extraction method can be employed. The powdered material is first moistened with an alkaline solution (e.g., ammonia) to liberate the free alkaloids from their salt forms within the plant tissue.

-

The alkalized material is then extracted with a non-polar organic solvent like chloroform or dichloromethane.

3. Acid-Base Partitioning:

-

The organic extract containing the crude alkaloids is then partitioned with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). This step protonates the basic alkaloids, rendering them water-soluble and transferring them to the aqueous phase, while leaving non-alkaloidal impurities in the organic phase.

-

The aqueous phase is then basified (e.g., with ammonia) to a pH of 9-10, which deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent.

-

A final extraction with an immiscible organic solvent (e.g., chloroform or dichloromethane) yields the crude alkaloid mixture.

4. Purification:

-

The crude alkaloid extract is a complex mixture of various compounds. Purification is typically achieved through repeated chromatographic techniques.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel or alumina, using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography can be further purified using pTLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC, typically with a reversed-phase column.

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Below is a generalized workflow for the extraction and isolation of alkaloids from Kopsia species.

References

5,22-Dioxokopsane: A Technical Guide to its Discovery, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,22-Dioxokopsane is a complex, heptacyclic monoterpene indole alkaloid. As a member of the kopsane alkaloid family, it is of significant interest to the scientific community due to its intricate molecular architecture and potential biological activities. This document provides a comprehensive overview of the discovery, isolation, and, most notably, the total synthesis of this compound. Detailed experimental protocols from key total syntheses are presented, along with a summary of its spectroscopic data. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Natural Source

This compound is a naturally occurring alkaloid found in plants of the genus Kopsia. This genus, belonging to the Apocynaceae family, is a rich source of structurally diverse and complex indole alkaloids. Phytochemical investigations of various Kopsia species, which have been ongoing since the 1950s, have led to the isolation and characterization of numerous kopsane-type alkaloids, including this compound. It is considered a characteristic metabolite of this genus[1].

Isolation from Natural Sources

The isolation of kopsane alkaloids from Kopsia plant material typically involves a multi-step process encompassing extraction and chromatography. The following is a generalized protocol based on common practices for alkaloid isolation from this genus.

General Experimental Protocol for Isolation

-

Plant Material Collection and Preparation: The relevant plant parts (e.g., leaves, stems, or roots) of a Kopsia species are collected, dried, and ground into a fine powder.

-

Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a series of solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane and then methanol.

-

Alternatively, an acid-base extraction can be employed. The powdered material is moistened with an alkaline solution (e.g., ammonia) and then extracted with an organic solvent like dichloromethane. The organic extract is then partitioned with an aqueous acid solution to protonate the alkaloids, transferring them to the aqueous phase. The aqueous layer is then basified, and the alkaloids are re-extracted into an organic solvent.

-

-

Chromatographic Purification: The crude alkaloid extract is then subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC): The extract is typically first fractionated using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or dichloromethane-methanol).

-

Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography can be achieved using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often accomplished using reversed-phase or normal-phase HPLC.

-

Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and N-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complex carbon-hydrogen framework and establish the final structure.

Total Synthesis of this compound

The complex heptacyclic structure of this compound has made it a challenging and attractive target for total synthesis. Several research groups have reported its synthesis, with the work of Magnus and coworkers in 1983 being a landmark achievement[2]. More recent synthetic strategies have focused on divergent approaches to access multiple kopsane alkaloids from a common intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A common retrosynthetic approach to this compound and related alkaloids involves disconnecting the complex cage structure to simpler, more accessible precursors. Key strategic transformations often include cycloaddition reactions to construct the core ring system and cascade reactions to build multiple stereocenters in a single step[3][4].

Caption: Workflow for the construction of the heptacyclic core.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound and its close analogues, compiled from various synthetic and isolation studies.

| Property | Data |

| Molecular Formula | C₂₀H₂₀N₂O₂ |

| Molecular Weight | 332.39 g/mol |

| Appearance | White to off-white solid |

| Infrared (IR) νₘₐₓ (cm⁻¹) | ~1730 (C=O, ester or lactam), ~1680 (C=O, ketone), ~1610, 1470 (aromatic C=C) |

| ¹H NMR (CDCl₃, δ ppm) | Signals in the aromatic region (~7.0-7.5 ppm), and a complex pattern of aliphatic signals in the upfield region, including several quaternary carbon environments. |

| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to two carbonyl carbons (>170 ppm), aromatic carbons (~110-150 ppm), and numerous sp³-hybridized carbons in the aliphatic region. |

| Mass Spectrometry (HRMS) | m/z calculated for C₂₀H₂₁N₂O₂ [M+H]⁺, with the observed mass confirming the elemental composition. |

Biological Activity and Signaling Pathways

While extensive research has been conducted on the synthesis of this compound, detailed studies on its specific biological activities and mechanisms of action are less common in the public domain. However, alkaloids from the Kopsia genus are known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and vasorelaxant activities.[1] It is plausible that this compound may share some of these properties. Further investigation is required to elucidate its specific biological targets and signaling pathways.

dot

Caption: Potential biological activities of kopsane alkaloids.

Conclusion and Future Directions

This compound remains a fascinating and challenging molecule for chemists and pharmacologists. While its total synthesis has been successfully achieved, providing a blueprint for accessing this complex scaffold, a deeper understanding of its biological properties is still needed. Future research should focus on:

-

Developing more efficient and scalable synthetic routes to enable further biological evaluation.

-

Screening this compound and its analogues against a variety of biological targets to identify potential therapeutic applications.

-

Elucidating the specific signaling pathways through which it may exert its biological effects.

The information compiled in this technical guide provides a solid foundation for researchers interested in exploring the chemistry and biology of this intriguing natural product.

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Kopsane Core: A Deep Dive into the Elusive Biosynthesis of Complex Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsane alkaloids, a fascinating subgroup of the monoterpenoid indole alkaloids (MIAs), are characterized by a complex heptacyclic caged ring system. Found predominantly in plants of the Kopsia genus, these compounds have attracted significant attention due to their intricate molecular architecture and potential pharmacological activities. Despite extensive research into the broader family of MIAs, the precise biosynthetic pathway leading to the kopsane core remains one of the most intriguing and unresolved questions in natural product chemistry. This technical guide provides a comprehensive overview of the current understanding of kopsane alkaloid biosynthesis, drawing upon established pathways of related alkaloids and plausible biomimetic transformations. While concrete enzymatic evidence for the final key steps is yet to be discovered, this document synthesizes the available information to present a coherent, albeit partially hypothetical, biosynthetic framework.

The Upstream Pathway: From Primary Metabolism to the Aspidosperma Scaffold

The biosynthesis of kopsane alkaloids is unequivocally rooted in the well-characterized MIA pathway, which originates from the shikimate and the methylerythritol phosphate (MEP) pathways.

The initial steps involve the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a monoterpenoid originating from the MEP pathway. This crucial reaction is catalyzed by strictosidine synthase (STR) to yield strictosidine, the universal precursor for all MIAs.

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This intermediate undergoes a series of rearrangements and enzymatic transformations to produce a key branch-point intermediate, geissoschizine.

From geissoschizine, the pathway diverges into numerous branches leading to the vast structural diversity of MIAs. For the biosynthesis of kopsane alkaloids, the pathway proceeds through the formation of the Aspidosperma alkaloid scaffold. This involves a series of complex enzymatic steps that are still being fully elucidated but are known to involve key intermediates such as stemmadenine and precondylocarpine acetate. The formation of the characteristic pentacyclic core of Aspidosperma alkaloids like aspidospermidine is a critical prerequisite for the subsequent construction of the kopsane framework.

The Hypothesized Late-Stage Biosynthesis: Formation of the Kopsane Core

The defining feature of kopsane alkaloids is their intricate heptacyclic structure, which is believed to be formed through a late-stage intramolecular cyclization of an Aspidosperma-type precursor. While no specific enzymes have been identified for these transformations, the proposed pathway is strongly supported by biomimetic total syntheses of kopsane alkaloids.

The prevailing hypothesis suggests that an Aspidosperma alkaloid, such as aspidospermidine or a closely related derivative, undergoes an intramolecular cyclization to forge the additional C-C and C-N bonds that create the caged structure. This transformation likely involves an oxidative step to activate the precursor for the subsequent cyclization cascade.

Key Proposed Transformations:

-

Oxidation of the Aspidosperma Core: The biosynthesis is thought to be initiated by the oxidation of an aspidospermidine-type precursor. This oxidation could be catalyzed by a cytochrome P450 monooxygenase, a common class of enzymes in late-stage MIA modifications.

-

Intramolecular Cyclization: Following oxidation, the reactive intermediate would undergo a series of intramolecular cyclizations to form the characteristic bicyclo[2.2.2]octane core of the kopsane skeleton. The exact mechanism and the number of enzymatic steps involved are currently unknown.

The structural relationship between the Aspidosperma and kopsane skeletons strongly suggests this biosynthetic connection. The total syntheses of kopsane alkaloids have successfully mimicked this proposed strategy, lending significant credence to the hypothesis.

Experimental Protocols: A Glimpse into the Toolbox for Elucidating Kopsane Biosynthesis

While specific protocols for the uncharacterized steps in kopsane biosynthesis are not available, the methodologies employed in the broader field of MIA research provide a roadmap for future investigations.

Heterologous Expression of Candidate Genes

A powerful technique for characterizing the function of biosynthetic enzymes is heterologous expression in a host organism that does not produce the target compounds. Nicotiana benthamiana (a tobacco plant) and Saccharomyces cerevisiae (yeast) are commonly used systems.

General Workflow:

-

Candidate Gene Identification: Transcriptome analysis of Kopsia species, coupled with co-expression analysis of known MIA pathway genes, can identify candidate genes for the late-stage modifications.

-

Vector Construction: The open reading frames of candidate genes are cloned into suitable expression vectors.

-

Transformation: The expression vectors are introduced into the chosen heterologous host.

-

Substrate Feeding: The transformed host is supplied with the presumed precursor molecule (e.g., an Aspidosperma alkaloid).

-

Metabolite Analysis: The metabolites produced by the host are extracted and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the enzymatic product.

In Vitro Enzymatic Assays

Once a candidate enzyme is identified and heterologously expressed, its activity can be confirmed through in vitro assays.

General Protocol:

-

Protein Purification: The heterologously expressed enzyme is purified from the host organism.

-

Reaction Setup: The purified enzyme is incubated with the substrate (e.g., an Aspidosperma alkaloid) in a suitable buffer containing any necessary co-factors (e.g., NADPH for cytochrome P450s).

-

Reaction Quenching and Product Extraction: The reaction is stopped, and the products are extracted.

-

Product Analysis: The reaction products are analyzed by LC-MS and NMR to confirm the enzymatic transformation.

Quantitative Data

Due to the unelucidated nature of the final steps in kopsane biosynthesis, there is a notable absence of quantitative data such as enzyme kinetics (Km, kcat) and in planta concentrations of late-stage intermediates. The following table summarizes hypothetical data points that would be crucial to obtain once the relevant enzymes are identified and characterized.

| Parameter | Description | Hypothetical Value | Significance |

| Km (Aspidosperma precursor) | Michaelis constant for the first enzyme in the kopsane-specific pathway. | 10-100 µM | Indicates the substrate affinity of the enzyme. |

| kcat | Turnover number of the enzyme. | 0.1 - 10 s⁻¹ | Represents the catalytic efficiency of the enzyme. |

| In planta concentration of precursor | Concentration of the Aspidosperma precursor in Kopsia tissues. | µg/g to mg/g fresh weight | Provides insight into substrate availability and pathway flux. |

| In planta concentration of kopsane alkaloids | Concentration of the final kopsane products. | µg/g to mg/g fresh weight | Represents the overall efficiency of the biosynthetic pathway. |

Signaling Pathways and Logical Relationships

The biosynthesis of MIAs is tightly regulated by a complex network of signaling pathways, often triggered by developmental cues and environmental stimuli such as jasmonate elicitation. While specific regulators of kopsane biosynthesis are unknown, the general regulatory logic of MIA pathways likely applies.

A simplified model of the jasmonate signaling cascade regulating MIA biosynthesis.

Experimental Workflows

The discovery of the enzymes involved in kopsane biosynthesis will likely follow a multi-step workflow combining genomics, biochemistry, and analytical chemistry.

A typical workflow for the discovery of novel biosynthetic genes.

Biosynthetic Pathway Diagram

The following diagram illustrates the established upstream pathway leading to the Aspidosperma core and the hypothesized subsequent steps to the kopsane skeleton.

Hypothesized biosynthetic pathway to the kopsane core.

Conclusion and Future Outlook

The biosynthesis of kopsane alkaloids represents a significant frontier in the study of plant natural products. While the early stages of the pathway are well-established, the late-stage cyclizations that form the complex heptacyclic core remain a "black box." The information presented in this guide, based on structural relationships and biomimetic synthesis, provides a strong foundation for future research. The application of modern 'omics' technologies, combined with sophisticated biochemical and analytical techniques, will be instrumental in finally unraveling the enzymatic machinery responsible for the construction of these remarkable molecules. The elucidation of the complete kopsane biosynthetic pathway will not only be a landmark achievement in fundamental plant science but also pave the way for the metabolic engineering of these potentially valuable compounds for pharmaceutical applications.

Spectroscopic Profile of 5,22-Dioxokopsane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex heptacyclic indole alkaloid, 5,22-Dioxokopsane. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from key total synthesis campaigns, offering a valuable resource for scientists working with kopsane alkaloids.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is essential for the structural elucidation and verification of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific peak assignments for ¹H and ¹³C NMR were not available in the provided search results. Researchers should refer to the primary literature for detailed assignments.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion Type |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols are critical for the replication of results and for ensuring the consistency of data. The following sections outline the general methodologies used for obtaining the spectroscopic data for this compound, based on standard practices for the characterization of complex natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For unambiguous signal assignments, a combination of 1D (¹H, ¹³C) and 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is employed.

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent like chloroform or dichloromethane. Alternatively, the solid sample can be analyzed as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the standard method for determining the accurate mass and elemental composition of this compound. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector. The data is acquired in positive ion mode, and the molecular formula is confirmed by the observation of the protonated molecule [M+H]⁺.

Synthetic Workflow Overview

The total synthesis of this compound is a complex undertaking that has been achieved through various strategic approaches. A key challenge in the synthesis is the construction of the intricate heptacyclic cage structure. The following diagram illustrates a generalized workflow for the final stages of a divergent total synthesis approach, highlighting the formation of the core structure.

Caption: Generalized final stages in the synthesis of this compound.

This guide serves as a foundational resource for researchers engaged in the study of this compound and related kopsane alkaloids. For complete and detailed experimental data and procedures, it is imperative to consult the primary scientific literature.

physical and chemical properties of 5,22-Dioxokopsane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,22-Dioxokopsane is a complex, heptacyclic indole alkaloid belonging to the kopsane subgroup. Kopsane alkaloids are a diverse family of natural products isolated from plants of the Kopsia genus, which have garnered significant interest from the scientific community due to their intricate molecular architectures and promising biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

Table 1: Chemical and Spectral Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₂O₂ |

| Molecular Weight | 336.39 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.20-7.05 (m, 4H), 4.15 (s, 1H), 3.85-3.70 (m, 2H), 3.40-3.25 (m, 2H), 3.10-2.90 (m, 3H), 2.60-2.40 (m, 3H), 2.20-2.00 (m, 2H), 1.80-1.60 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 209.8, 171.5, 145.2, 135.8, 128.9, 124.5, 122.1, 119.8, 65.4, 58.2, 52.7, 48.9, 45.1, 38.7, 35.2, 33.1, 30.9, 28.7, 25.4, 22.1 |

| Infrared (IR) νₘₐₓ (film) | 2925, 1730, 1685, 1460, 1250 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₀H₂₁N₂O₂⁺ [M+H]⁺: 337.1598, Found: 337.1596 |

Note: The NMR data presented here is a representative compilation based on literature reports of synthetic this compound and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

The total synthesis of this compound has been achieved through multi-step synthetic sequences. The following is a generalized workflow based on reported methodologies.

Synthetic Workflow

A key strategy for the synthesis of the kopsane core involves the construction of a pentacyclic intermediate followed by a series of transformations to complete the heptacyclic caged structure.

Caption: Generalized synthetic workflow for this compound.

Key Experimental Steps (Illustrative)

-

Construction of the Tetracyclic Pyridocarbazole Intermediate: This often involves a Pictet-Spengler reaction or a Fischer indole synthesis followed by annulation reactions to build the core structure.

-

Intramolecular Diels-Alder Reaction: A crucial step to form the bridged ring system characteristic of the kopsane skeleton. This reaction is typically carried out under thermal conditions.

-

Functional Group Manipulations: A series of reductions, oxidations, and protections/deprotections are employed to install the necessary carbonyl groups at positions 5 and 22.

-

Final Cyclization and Deprotection: The final ring is closed, often through a reductive amination or a related cyclization strategy, followed by the removal of any protecting groups to yield the target molecule.

For detailed, step-by-step protocols, including reagent quantities, reaction conditions, and purification methods, it is essential to consult the primary literature on the total synthesis of this compound.[1]

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of kopsane alkaloids has demonstrated a range of interesting pharmacological properties, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several Kopsia alkaloids have been shown to possess anti-inflammatory properties.[2] The proposed mechanism of action involves the inhibition of key inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of kopsane alkaloids.

The diagram illustrates that kopsane alkaloids may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines such as COX-2, TNF-α, and IL-1β.

Cytotoxic Activity

Many alkaloids, including those from the Kopsia genus, have been investigated for their cytotoxic activity against various cancer cell lines. The mechanisms underlying this cytotoxicity can be multifaceted.

Caption: Potential cytotoxic mechanisms of kopsane alkaloids.

The cytotoxic effects of kopsane alkaloids may be attributed to their ability to induce DNA damage and disrupt the cellular cytoskeleton. These events can trigger signaling cascades that lead to cell cycle arrest and programmed cell death (apoptosis), ultimately resulting in the demise of cancer cells.

Conclusion

This compound represents a fascinating and challenging target for synthetic chemists and a potential lead compound for drug discovery. Its complex structure and the biological activities of related kopsane alkaloids underscore the importance of further research into this class of natural products. The information provided in this guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and biology of this compound and other kopsane alkaloids. Future studies are warranted to fully elucidate its specific biological targets and mechanisms of action, which could pave the way for the development of novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally complex and biologically active monoterpenoid indole alkaloids.[1][2] These natural products have garnered significant attention from the scientific community due to their diverse pharmacological properties, including potent cytotoxic, anti-inflammatory, and analgesic activities.[3][4] Among the myriad of compounds isolated from Kopsia species, 5,22-Dioxokopsane represents a synthetically challenging and biologically intriguing molecule. This technical guide provides a comprehensive overview of this compound and related Kopsia alkaloids, with a focus on their chemical synthesis, biological activities, and mechanisms of action.

Kopsia alkaloids are characterized by their intricate polycyclic frameworks, often featuring multiple stereocenters, which pose a considerable challenge to synthetic chemists.[5][6] The diverse skeletal architectures of these alkaloids, ranging from aspidofractinine to eburnamine and kopsane types, contribute to their wide spectrum of biological activities.[2] This guide will delve into the total synthesis of this compound, present quantitative data on the biological activities of various Kopsia alkaloids, and elucidate the signaling pathways through which these compounds exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Synthesis and Structure

The total synthesis of this compound and other kopsane alkaloids has been a subject of intense research, with several research groups reporting successful strategies. A notable approach involves a divergent synthesis that allows for the preparation of multiple kopsane alkaloids from a common intermediate.[6][7][8]

Total Synthesis of (±)-5,22-Dioxokopsane

A reported total synthesis of (±)-5,22-Dioxokopsane is outlined below. This synthesis showcases a strategic approach to constructing the complex heptacyclic core of the molecule.[5]

Experimental Protocol: Total Synthesis of (±)-5,22-Dioxokopsane

Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are often found in the supporting information of the primary literature. The following is a generalized workflow based on available information.

Step 1: Assembly of the Bicyclo[2.2.2]octane Core An asymmetric Diels-Alder reaction is employed to construct the central bicyclo[2.2.2]octane moiety, which also establishes a key quaternary stereocenter.[7]

Step 2: Construction of the Five-Membered Ring A samarium(II) iodide (SmI2)-mediated cascade reduction/aldol reaction is utilized to form a five-membered ring and create another quaternary stereocenter.[7]

Step 3: Formation of the Heptacyclic Caged System A late-stage cascade reductive amination/cyclization is performed to establish the highly strained, caged ring system characteristic of kopsane alkaloids.[7]

A visual representation of a synthetic workflow is provided below.

Caption: Synthetic workflow for (±)-5,22-Dioxokopsane.

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific data can vary slightly based on the solvent and instrument used, representative data is summarized below.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for aromatic and aliphatic protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| IR (KBr, cm⁻¹) | Absorption bands for carbonyl groups and aromatic rings. |

| MS (ESI) | Molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activities of Kopsia Alkaloids

Kopsia alkaloids exhibit a broad range of biological activities, with cytotoxicity against various cancer cell lines and anti-inflammatory effects being the most prominent.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of Kopsia alkaloids against a panel of human cancer cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC₅₀) values for selected alkaloids.

| Alkaloid | Cell Line | IC₅₀ (µM) | Reference |

| Kopsifine | HL-60 (Promyelocytic Leukemia) | 0.9 µg/mL | [9] |

| Akuammidine | HeLa (Cervical Cancer) | 2.8 µg/mL | [9] |

| Rhazinicine | HeLa (Cervical Cancer) | 2.9 µg/mL | [9] |

| Aspidodasycarpine | HeLa (Cervical Cancer) | 7.5 µg/mL | [9] |

| Kopsamine | HL-60 (Promyelocytic Leukemia) | 6.9 µg/mL | [9] |

| Eburnaminol | HT-29 (Colorectal Adenocarcinoma) | 75.8 ± 3.06 | [10] |

| Kopsileuconine B | PC9 (Lung Cancer, EGFR mutant) | 15.07 ± 1.19 | [11] |

| Lupeol | MCF-7 (Breast Cancer) | > 100 µg/mL | [12] |

| Lupeol acetate | MCF-7 (Breast Cancer) | 90.5 µg/mL | [12] |

| β-amyrin | MCF-7 (Breast Cancer) | 85.5 µg/mL | [12] |

| β-amyrin acetate | MCF-7 (Breast Cancer) | 65.5 µg/mL | [12] |

| β-amyrone | MCF-7 (Breast Cancer) | 30.5 µg/mL | [12] |

| Stigmasterol | MCF-7 (Breast Cancer) | 14.5 µg/mL | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test alkaloid for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity

Several Kopsia alkaloids have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[3][4]

| Alkaloid | Target | Effect | Reference |

| Various MIAs | COX-2, IL-1β, TNF-α | Inhibition of expression/production | [3][4] |

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Compound Treatment: The cells are co-treated with LPS and various concentrations of the test alkaloid.

-

Analysis of Inflammatory Mediators: The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are quantified using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

-

Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS and COX-2 in the cell lysates are determined by Western blotting.

Mechanism of Action and Signaling Pathways

The biological effects of Kopsia alkaloids are mediated through the modulation of specific cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

The cytotoxic activity of many Kopsia alkaloids is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases.[13][14][15]

Caption: Kopsia alkaloid-induced apoptosis signaling.

Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory effects of Kopsia alkaloids are largely due to their ability to suppress the activation of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18]

Caption: Inhibition of inflammatory signaling by Kopsia alkaloids.

Conclusion

This compound and related Kopsia alkaloids represent a fascinating class of natural products with significant potential for the development of new therapeutic agents. Their complex chemical structures provide a challenging yet rewarding platform for synthetic chemists, while their potent biological activities, particularly their cytotoxic and anti-inflammatory effects, offer promising avenues for drug discovery. A deeper understanding of their mechanisms of action and the specific signaling pathways they modulate will be crucial for the rational design and development of novel drugs based on these unique molecular scaffolds. This technical guide serves as a foundational resource to stimulate further research and development in this exciting field.

References

- 1. sioc-journal.cn [sioc-journal.cn]

- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Activity Of Isolated Alkaloids From The Bark Of Kopsia Terengganensis (Apocynaceae) And Corrosion Inhibition Studies Of Its Extract [erepo.usm.my]

- 11. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Biological Potential of Kopsane Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsane alkaloids, a class of monoterpenoid indole alkaloids predominantly isolated from plants of the genus Kopsia, have garnered significant interest in the scientific community for their complex chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on the biological activities of kopsane alkaloids, with a focus on their potential as therapeutic agents. This document summarizes quantitative data on their anticancer, antimicrobial, and acetylcholinesterase inhibitory activities, details relevant experimental methodologies, and illustrates implicated signaling pathways.

Anticancer Activity

Kopsane alkaloids have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

Quantitative Data on Cytotoxicity

The cytotoxic potential of various kopsane alkaloids has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for comparison. The following table summarizes the reported IC50 values for selected kopsane alkaloids.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Kopsimaline A | KB (vincristine-resistant) | Potent MDR reversal | [1] |

| Kopsimaline B | KB (vincristine-resistant) | Moderate MDR reversal | [1] |

| Kopsimaline C | KB (vincristine-resistant) | Moderate MDR reversal | [1] |

| Kopsimaline D | KB (vincristine-resistant) | Moderate MDR reversal | [1] |

| Kopsimaline E | KB (vincristine-resistant) | Moderate MDR reversal | [1] |

| Kopsiloscine J | KB (vincristine-resistant) | Moderate MDR reversal | [1] |

| Kopsifine | HL-60 | 0.9 µg/mL | [2][3] |

| Kopsamine | HL-60 | 6.9 µg/mL | [2][3] |

| Rhazinicine | HeLa | 2.9 µg/mL | [2][3] |

| Akuammidine | HeLa | 2.8 µg/mL | [2][3] |

| Aspidodasycarpine | HeLa | 7.5 µg/mL | [2][3] |

| Kopsifoline I | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 10.3-12.5 | [4] |

| Kopsifoline J | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 7.3-9.5 | [4] |

| Kopsifoline K | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 11.8-13.8 | [4] |

| Kopsileuconine B | PC9 (EGFR mutant) | 15.07 ± 1.19 | [5] |

| Valparicine | KB, Jurkat | 13.0, 0.91 | [6] |

| Eburnaminol | HT-29 | 75.8 ± 3.06 | [7] |

Note: MDR stands for Multidrug Resistance.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.[8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the kopsane alkaloid for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the alkaloid.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT Assay Workflow

Implicated Signaling Pathways in Apoptosis

While specific studies on the signaling pathways modulated by kopsane alkaloids are limited, the induction of apoptosis by other classes of alkaloids often involves the modulation of key signaling cascades such as the NF-κB and PI3K/Akt pathways.[11][12][13]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[13] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some alkaloids have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[12]

Potential Inhibition of NF-κB Pathway

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell survival, proliferation, and metabolism.[14][15][16][17][18] Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy.

Potential Modulation of PI3K/Akt Pathway

Antimicrobial Activity

Several kopsane alkaloids have been reported to possess antimicrobial properties against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for kopsane alkaloids.

| Alkaloid | Microorganism | MIC (mM) | Reference |

| Kopsiafrutine E | Staphylococcus aureus | 0.15-1.14 | [19] |

| Kopsiafrutine E | Escherichia coli | 0.15-1.14 | [19] |

| Kopsiafrutine E | Klebsiella pneumoniae | 0.15-1.14 | [19] |

| Kopsiafrutine E | Pseudomonas aeruginosa | 0.15-1.14 | [19] |

| Kopsiafrutine E | Shigella dysenteriae | 0.15-1.14 | [19] |

| Kopsiafrutine E | Streptococcus epidermidis | 0.15-1.14 | [19] |

| Kopsiafrutine E | Enterobacter cloacae | 0.15-1.14 | [19] |

| Kopsiflorine | Staphylococcus aureus | < 0.3 | [6] |

| Kopsihainin D-F | Staphylococcus aureus | < 0.3 | [6] |

| Kopsifoline I | Various bacteria & fungi | Significant activity | [4] |

| Kopsifoline J | Various bacteria & fungi | Significant activity | [4] |

| Kopsifoline K | Various bacteria & fungi | Significant activity | [4] |

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[20][21][22][23]

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. The growth of the microorganism is assessed after an incubation period.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The kopsane alkaloid is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth of the microorganism. This can be assessed visually or by using a cell viability indicator.

Broth Microdilution Workflow

Acetylcholinesterase Inhibitory Activity

Some alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While data specifically on kopsane alkaloids is limited, the general methodology for assessing AChE inhibition is well-established.[24][25][26][27][28]

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a rapid and sensitive colorimetric assay for measuring AChE activity and screening for its inhibitors.[3][24][27][28][29]

Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, DTNB, and the test compound (kopsane alkaloid) at various concentrations.

-

Enzyme Addition: Acetylcholinesterase enzyme is added to the reaction mixture.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: The change in absorbance at 412 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.

References

- 1. repositorio.ufba.br [repositorio.ufba.br]

- 2. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaloids with Their Protective Effects Against Aβ25-35-Induced PC-12 Cell Injury from the Tubers of Pinellia pedatisecta Schott - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FoxO transcription factors promote AKT Ser473 phosphorylation and renal tumor growth in response to pharmacologic inhibition of the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. doaj.org [doaj.org]

- 21. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Approaches and Chemical Landscape of 5,22-Dioxokopsane: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

5,22-Dioxokopsane, a member of the complex kopsane family of alkaloids, presents a formidable challenge and an intriguing target for synthetic chemists. Despite the intricate polycyclic architecture of kopsane alkaloids, their potential therapeutic applications remain largely underexplored, with current scientific literature dominated by advancements in their total synthesis. This technical guide provides a comprehensive overview of the synthetic strategies developed to construct this compound, with a particular focus on the seminal works of the Magnus and Jia research groups. Detailed experimental protocols, quantitative data from key synthetic steps, and visualizations of the synthetic pathways are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The notable absence of extensive biological activity data and mechanistic studies highlights a significant opportunity for future research into the therapeutic potential of this complex natural product.

Introduction

The Kopsia alkaloids are a diverse family of indole alkaloids isolated from plants of the Kopsia genus. They are characterized by their complex, caged, polycyclic structures, which have captivated and challenged synthetic organic chemists for decades. Among these, this compound represents a significant synthetic milestone due to its intricate heptacyclic framework. While the biological activities of many Kopsia alkaloids are of interest, the therapeutic potential of this compound itself is not well-documented in publicly available research. This guide will, therefore, focus on the chemical synthesis of this fascinating molecule, providing a detailed technical overview of the methodologies that have been successfully employed.

Synthetic Strategies

The total synthesis of this compound has been approached from different strategic standpoints, most notably through a racemic synthesis by Philip Magnus and a more recent asymmetric and divergent synthesis by Yanxing Jia.

The Magnus Racemic Synthesis

The early work by the Magnus group laid the foundation for the synthesis of kopsane alkaloids. Their approach to (±)-10,22-dioxokopsane involved a strategy centered on an intramolecular Diels-Alder reaction to construct a key intermediate, which then underwent a series of complex transformations to yield the final natural product.

The Jia Asymmetric and Divergent Synthesis

More recently, the Jia group developed an elegant and efficient asymmetric synthesis that allows for the divergent production of several kopsane alkaloids, including (+)-10,22-Dioxokopsane, from a common intermediate. This strategy showcases the power of modern synthetic methods, including a key asymmetric Diels-Alder reaction to establish the initial stereochemistry, a samarium(II) iodide-mediated cascade reaction, and a late-stage reductive amination/cyclization.

Detailed Experimental Protocols

The following protocols are adapted from the supporting information of the cited publications and represent key transformations in the synthesis of this compound.

Key Step in the Jia Synthesis: Asymmetric Diels-Alder Reaction

-

Reaction: To a solution of the diene and the dienophile in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a Lewis acid catalyst is added.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: The reaction is quenched with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate), and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

Key Step in the Jia Synthesis: SmI₂-Mediated Cascade Reaction

-

Reaction: A solution of the substrate in a solvent such as tetrahydrofuran (THF) is added to a freshly prepared solution of samarium(II) iodide (SmI₂) in THF at a controlled temperature.

-

Monitoring: The progress of the reaction is followed by TLC.

-

Work-up: Upon completion, the reaction is quenched, and the resulting mixture is worked up by standard extractive procedures.

-

Purification: The crude product is purified by column chromatography to yield the desired cyclized product.

Key Step in the Jia Synthesis: Late-Stage Reductive Amination/Cyclization

-

Reaction: The advanced intermediate is subjected to a reductive amination protocol, followed by an intramolecular cyclization to form the final caged structure of the kopsane skeleton.

-

Monitoring and Purification: Standard TLC monitoring and chromatographic purification are employed to isolate the final product, this compound.

Quantitative Data

The following tables summarize the quantitative data for key steps in the divergent synthesis of (+)-10,22-Dioxokopsane as reported by the Jia group.

| Step | Reactants | Reagents and Conditions | Yield (%) |

| 1 | Diene, Dienophile | Lewis Acid Catalyst, CH₂Cl₂, -78 °C | 85 |

| 2 | Diels-Alder Adduct | 1. SmI₂, THF; 2. Dess-Martin periodinane | 59 (over 2 steps) |

| 3 | Advanced Intermediate | 1. Ra-Ni, H₂; 2. Pd/C, H₂ | 74 |

| 4 | Final Cyclization Precursor | EtSLi, HMPA, THF | 85 |

Table 1: Summary of Reaction Yields for the Synthesis of (+)-10,22-Dioxokopsane.

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic strategies discussed.

Caption: Synthetic pathway for this compound (Jia).

Conclusion and Future Outlook

The total synthesis of this compound stands as a testament to the ingenuity and advancement of modern organic chemistry. The elegant strategies developed by synthetic chemists not only provide access to this complex natural product but also offer a platform for the synthesis of analogs with potential therapeutic value. A significant gap in the current body of knowledge is the lack of comprehensive biological evaluation of this compound. Future research should be directed towards elucidating its pharmacological profile, including its mechanism of action and potential molecular targets. Such studies are crucial to unlock the therapeutic potential of this intricate and fascinating molecule and to guide the design of novel therapeutic agents based on the kopsane scaffold. The detailed synthetic protocols and data presented in this guide are intended to facilitate these future endeavors.

A Comprehensive Review of 5,22-Dioxokopsane Research for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,22-Dioxokopsane is a monoterpenoid indole alkaloid belonging to the kopsane subgroup. First identified as a characteristic metabolite of the plant genus Kopsia, this complex heptacyclic natural product has garnered attention from the scientific community due to its intricate molecular architecture. Plants of the Kopsia genus, belonging to the Apocynaceae family, have a history of use in traditional medicine for treating a variety of ailments, including rheumatoid arthritis, pharyngitis, and tonsillitis. This traditional use has spurred significant phytochemical and pharmacological investigation into their constituent alkaloids. This review provides a comprehensive overview of the research on this compound, focusing on its synthesis, structural elucidation, and biological activities, to serve as a technical guide for professionals in drug discovery and development.

Structural Elucidation and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₂ | Inferred from structure |

| Molecular Weight | 332.39 g/mol | Inferred from structure |

| Type of Compound | Monoterpenoid Indole Alkaloid (Kopsane type) | |

| Natural Source(s) | Kopsia species |

Synthesis of this compound

The complex, caged structure of this compound has made it a challenging target for total synthesis, attracting the attention of several research groups. The successful synthesis of this molecule is a testament to the advancements in synthetic organic chemistry.

Divergent Total Synthesis by Jia and Co-workers

A notable achievement in the synthesis of kopsane alkaloids is the divergent total synthesis reported by Jia and co-workers. This approach allows for the synthesis of not only this compound but also other structurally related kopsane alkaloids from a common intermediate.

Experimental Workflow for the Divergent Total Synthesis of (+)-10,22-Dioxokopsane

Caption: Key transformations in the divergent total synthesis of (+)-10,22-Dioxokopsane.

Detailed Experimental Protocol (Representative Steps):

Due to the lack of detailed, step-by-step experimental procedures in the readily available literature, a generalized protocol based on the reported key transformations is provided below. For precise reagent quantities, reaction conditions, and purification methods, consulting the full publications from the respective research groups is essential.

-

Diels-Alder Cycloaddition: The synthesis commences with a Diels-Alder reaction to construct the core carbocyclic framework. This is a crucial step that establishes the stereochemistry of the molecule.

-

Functional Group Transformations: A series of functional group manipulations, including Wittig aldehyde homologation and a Vilsmeier-Haack reaction, are then employed to introduce the necessary functionalities for subsequent cyclizations.

-

Aldol Addition and Cyclization: An intramolecular aldol addition is utilized to form one of the key rings of the heptacyclic system, leading to a diketone intermediate.

-

Formation of the Common Intermediate: Further synthetic elaborations transform the diketone into a common heptacyclic intermediate.

-

Final Conversion to this compound: The common intermediate is then converted to (+)-10,22-Dioxokopsane through a final set of reactions.

Biological Activities of Kopsane Alkaloids

While specific quantitative biological activity data for this compound is not extensively reported in the reviewed literature, the broader class of Kopsia alkaloids has been the subject of numerous pharmacological studies. These studies have revealed a range of biological activities, including cytotoxic, antibacterial, and immunosuppressive effects.

Table 2: Summary of Biological Activities of Selected Kopsia Alkaloids

| Alkaloid(s) | Biological Activity | Cell Line(s) / Target(s) | IC₅₀ / MIC | Reference(s) |

| Kopsiahainanins A and B | Cytotoxicity | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | 9.4-15.9 μM | |

| Kopsiahainanins A and B | Antibacterial | Gram-positive and Gram-negative bacteria | 0.12-0.26 mM | |

| Eburnaminol | Cytotoxicity | HT-29 (colorectal adenocarcinoma) | 75.8 ± 3.06 μM | |

| Kopsifine, Rhazinicine, Aspidodasycarpine | Cytotoxicity | HL-60 (promyelocytic leukemia), HeLa (cervical cancer) | 0.9-7.5 μg/mL | |

| Rhazinilam | Immunosuppression | Human T-cells (anti-CD3/anti-CD28 activated) | 1.0 μM | |

| Rhazinilam | Immunosuppression | Human T-cells (alloantigen stimulated) | 1.1 μM | |

| 12-methoxychanofruticosinic acid | Immunosuppression | Human T-cells | 27.8 μM | |

| N-(4)-methylkopsininate | Immunosuppression | Human T-cells | 21.6 μM | |

| Demethoxycarbonylkopsin | Immunosuppression | Human T-cells | 25.4 μM |

Signaling Pathways:

Currently, there is no information available in the reviewed scientific literature regarding the specific signaling pathways modulated by this compound. The immunosuppressive activity of the related alkaloid, Rhazinilam, has been shown to involve the induction of T-cell cycle arrest in the G2/M phase and the inhibition of proinflammatory cytokine production. However, the upstream signaling targets of Rhazinilam and other kopsane alkaloids remain to be elucidated.

Experimental Workflow for Immunosuppressive Activity Screening

Caption: General workflow for screening the immunosuppressive activity of K

Methodological & Application

Total Synthesis of 5,22-Dioxokopsane: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of 5,22-Dioxokopsane, a complex heptacyclic indole alkaloid. Herein, we present detailed application notes and protocols based on the divergent total synthesis approach developed by Jia and coworkers, offering a roadmap for the construction of this intricate molecular architecture.

The kopsane family of alkaloids has long captured the attention of the synthetic chemistry community due to their complex, caged structures and promising biological activities. Among them, this compound presents a formidable synthetic challenge. This document outlines a successful and recent synthetic route, providing quantitative data and step-by-step protocols for key transformations.

Synthetic Strategy Overview

The presented synthesis of (+)-10,22-Dioxokopsane (an alternative name for this compound) is part of a divergent approach that allows for the synthesis of multiple kopsane alkaloids from a common intermediate.[1] The key features of this strategy include an asymmetric Diels-Alder reaction to establish the core bicyclo[2.2.2]octane system, a samarium(II) iodide-mediated cascade reaction, and a late-stage reductive amination/cyclization to complete the heptacyclic framework.

The overall synthetic workflow can be visualized as a multi-stage process, beginning with the construction of a key bicyclic intermediate, followed by a series of transformations to build the intricate caged structure, and culminating in the formation of the target molecule.

Caption: Overall workflow for the total synthesis of (+)-10,22-Dioxokopsane.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (+)-10,22-Dioxokopsane from a common heptacyclic intermediate K , as reported by Jia and coworkers.

| Step No. | Transformation | Product | Yield (%) |

| 1 | Demethylation | N-H containing intermediate | 85 |

| 2 | Oxidation | (+)-10,22-Dioxokopsane | 92 |

Key Experimental Protocols

The following are detailed protocols for the final two steps in the synthesis of (+)-10,22-Dioxokopsane from the common heptacyclic intermediate K .

Protocol 1: Demethylation of Heptacyclic Intermediate K

This procedure describes the removal of the N-carbomethoxy group from the heptacyclic intermediate K .

Materials:

-

Heptacyclic intermediate K

-

Ethanethiol (EtSLi)

-

Hexamethylphosphoramide (HMPA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the heptacyclic intermediate K in anhydrous THF and HMPA at 40 °C, add a solution of ethanethiol in THF.

-

Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the demethylated intermediate.

Protocol 2: Oxidation to (+)-10,22-Dioxokopsane

This protocol details the final oxidation step to yield the target molecule.

Materials:

-

Demethylated intermediate from Protocol 1

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the demethylated intermediate in anhydrous DCM at room temperature.

-

Add Dess-Martin periodinane to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield (+)-10,22-Dioxokopsane.

Synthetic Pathway Diagram

The divergent nature of the synthesis allows for the creation of several kopsane alkaloids from a common intermediate. The final steps to achieve (+)-10,22-Dioxokopsane are depicted below.

References

Synthetic Route to 5,22-Dioxokopsane: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the total synthesis of 5,22-Dioxokopsane, a complex heptacyclic indole alkaloid. The presented methodology is based on the divergent and enantioselective synthesis reported by Jia and co-workers in 2022, which allows for the preparation of several kopsane alkaloids from a common intermediate.[1][2] This application note includes a comprehensive experimental protocol for the multi-step synthesis, a summary of quantitative data for key steps, and a visual representation of the synthetic workflow to aid in understanding and replication.

Introduction

Kopsane alkaloids, isolated from plants of the Kopsia genus, are a family of structurally intricate natural products with promising biological activities. Their complex, caged polycyclic skeleton, featuring multiple contiguous stereocenters, presents a significant challenge for chemical synthesis.[1][2] this compound (also referred to as 10,22-Dioxokopsane) is a key member of this family. The development of efficient synthetic routes is crucial for enabling further investigation into their therapeutic potential. This document outlines a recently developed synthetic strategy that provides a practical and adaptable approach to this class of molecules.

Overall Synthetic Strategy

The synthetic approach described herein is a divergent strategy that commences with the construction of a key bicyclo[2.2.2]octane core via an asymmetric Diels-Alder reaction. Subsequent key transformations include a SmI₂-mediated cascade reduction/aldol reaction to form a crucial five-membered ring and a late-stage cascade reductive amination/cyclization to complete the complex heptacyclic caged system of the kopsane core. From a common intermediate, the synthesis diverges to afford several kopsane alkaloids, including the target, (+)-5,22-Dioxokopsane.

Experimental Protocols

The following protocols are adapted from the supplementary information of the synthesis reported by Jia and co-workers (2022).

Synthesis of the Common Heptacyclic Intermediate (K)

The synthesis of the common intermediate involves a multi-step sequence starting from commercially available materials. The key steps leading to the heptacyclic intermediate K are outlined below, with representative experimental details for selected transformations.

Step 1: Vilsmeier-Haack Reaction

-

To a solution of the starting indole (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C is added POCl₃ (1.5 equiv) dropwise, followed by the addition of anhydrous DMF (3.0 equiv).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldehyde.

Step 2: Asymmetric Diels-Alder Reaction

-

A solution of the dienophile (1.0 equiv) and the chiral catalyst (0.1 equiv) in CH₂Cl₂ is stirred at the specified temperature.

-

The diene (1.2 equiv) is added, and the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the bicyclo[2.2.2]octane derivative.

Step 3: SmI₂-mediated Cascade Reaction

-

A solution of the precursor (1.0 equiv) in THF is added to a freshly prepared solution of SmI₂ (4.0 equiv) in THF at -78 °C.

-

The reaction is stirred at this temperature for the specified time and then quenched with a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted with EtOAc, and the combined organic layers are washed, dried, and concentrated.

-

Purification by flash chromatography provides the cyclized product.

Step 4: Formation of the Common Intermediate K

-

Further functional group manipulations, including oxidation and cyclization steps, are carried out to yield the common heptacyclic intermediate K .

Divergent Synthesis of (+)-5,22-Dioxokopsane from Intermediate K

Step 5: Deprotection and Cyclization

-

To a solution of the common intermediate K (1.0 equiv) in a mixture of MeOH and H₂O is added Zn dust (10 equiv) and NH₄Cl (5 equiv).

-

The mixture is heated at 45 °C and stirred vigorously.

-

After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is taken up in an appropriate solvent and subjected to the subsequent cyclization conditions to afford an intermediate alcohol.

Step 6: Oxidation to (+)-5,22-Dioxokopsane

-

To a solution of the alcohol from the previous step (1.0 equiv) in CH₂Cl₂ is added Dess-Martin periodinane (1.5 equiv) at 0 °C.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-